2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine structure, followed by the introduction of the furylmethyl and N-(3-methylbutyl)acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of raw materials and reagents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]-N-(3-METHYLBUTYL)ACETAMIDE: shares structural similarities with other thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives.
Furosemide: A loop diuretic with a similar furylmethyl group, used to treat hypertension and edema.
Morphine: An opioid agonist with a complex structure, used for pain relief.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Properties
IUPAC Name |
2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-12(2)5-7-20-15(25)11-23-19(27)24-14-6-9-29-16(14)17(26)22(18(24)21-23)10-13-4-3-8-28-13/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUUQMVXXINNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.